Cas no 2098014-74-3 (4-(1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine)
4-(1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine Chemical and Physical Properties
Names and Identifiers
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- 4-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine
- 4-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]piperidine
- 4-(1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine
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- Inchi: 1S/C13H21N3O/c1-2-13(17-7-1)10-16-9-12(8-15-16)11-3-5-14-6-4-11/h8-9,11,13-14H,1-7,10H2
- InChI Key: HCTJPHIEGGOGNE-UHFFFAOYSA-N
- SMILES: O1CCCC1CN1C=C(C=N1)C1CCNCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 243
- XLogP3: 0.7
- Topological Polar Surface Area: 39.1
4-(1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T237996-100mg |
4-(1-((tetrahydrofuran-2-yl)methyl)-1h-pyrazol-4-yl)piperidine |
2098014-74-3 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | T237996-500mg |
4-(1-((tetrahydrofuran-2-yl)methyl)-1h-pyrazol-4-yl)piperidine |
2098014-74-3 | 500mg |
$ 550.00 | 2022-06-03 | ||
| TRC | T237996-1g |
4-(1-((tetrahydrofuran-2-yl)methyl)-1h-pyrazol-4-yl)piperidine |
2098014-74-3 | 1g |
$ 865.00 | 2022-06-03 | ||
| Life Chemicals | F2147-5224-0.25g |
4-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine |
2098014-74-3 | 95%+ | 0.25g |
$539.0 | 2023-09-06 | |
| Life Chemicals | F2147-5224-0.5g |
4-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine |
2098014-74-3 | 95%+ | 0.5g |
$568.0 | 2023-09-06 | |
| Life Chemicals | F2147-5224-1g |
4-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine |
2098014-74-3 | 95%+ | 1g |
$598.0 | 2023-09-06 | |
| Life Chemicals | F2147-5224-2.5g |
4-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine |
2098014-74-3 | 95%+ | 2.5g |
$1196.0 | 2023-09-06 | |
| Life Chemicals | F2147-5224-5g |
4-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine |
2098014-74-3 | 95%+ | 5g |
$1794.0 | 2023-09-06 | |
| Life Chemicals | F2147-5224-10g |
4-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine |
2098014-74-3 | 95%+ | 10g |
$2512.0 | 2023-09-06 |
4-(1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 4-(1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine
Research Brief on 4-(1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine (CAS: 2098014-74-3): Recent Advances and Applications
The compound 4-(1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine (CAS: 2098014-74-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging roles in drug discovery.
Recent studies highlight the compound's role as a versatile scaffold in medicinal chemistry. Its structure combines a tetrahydrofuran moiety with a pyrazole-piperidine core, offering multiple sites for functionalization. This characteristic has made it particularly valuable in the development of central nervous system (CNS) targeting agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in synthesizing novel dopamine receptor modulators, showing promising results in preclinical models of Parkinson's disease.
The synthetic pathways for 2098014-74-3 have been optimized in recent years, with several research groups reporting improved yields and purity. A notable advancement comes from a 2024 Nature Protocols paper describing a microwave-assisted synthesis method that reduces reaction times from 12 hours to under 2 hours while maintaining >95% purity. This methodological improvement has significant implications for scaling up production for clinical trials.
Pharmacological investigations have revealed that derivatives of 4-(1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)piperidine exhibit selective binding to various neurotransmitter receptors. Particularly interesting is its interaction with serotonin receptors (5-HT subtypes), as demonstrated in a recent ACS Chemical Neuroscience publication. These findings suggest potential applications in mood disorder therapeutics, with several pharmaceutical companies reportedly developing analogs for depression and anxiety indications.
In the realm of drug delivery, researchers have explored the compound's physicochemical properties, noting its favorable logP value (2.1-2.5) and moderate aqueous solubility (≈50 μg/mL at pH 7.4). These characteristics, combined with its metabolic stability (t1/2 > 4 hours in human liver microsomes), make it an attractive candidate for further development. A 2023 study in Molecular Pharmaceutics detailed its use in prodrug formulations designed to enhance blood-brain barrier penetration.
Ongoing research is exploring the compound's potential in other therapeutic areas. Preliminary data presented at the 2024 American Chemical Society meeting indicated activity against certain kinase targets, suggesting possible applications in oncology. Additionally, computational studies have predicted favorable interactions with inflammatory mediators, opening avenues for investigating its use in autoimmune diseases.
As the scientific community continues to investigate 2098014-74-3 and its derivatives, the compound's versatility positions it as a valuable tool in drug discovery. Future research directions likely include further optimization of its pharmacokinetic profile, exploration of additional therapeutic targets, and advancement of promising candidates into clinical development stages. The accumulating body of evidence suggests this chemical entity may yield multiple drug candidates across several therapeutic areas in the coming years.
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